
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide is a quaternary pyridinium salt. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure features a pyridinium ring substituted with a hexyl chain linked to a dimethylpyrimidinylthio group, making it a unique and versatile molecule .
Métodos De Preparación
The synthesis of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide typically involves the reaction of pyridine with a suitable alkylating agent. The process can be summarized as follows:
Starting Materials: Pyridine, 4,6-dimethyl-2-pyrimidinylthiol, and a hexyl bromide derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The pyridine is first reacted with the hexyl bromide derivative to form the intermediate hexylpyridinium bromide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide involves its interaction with cellular membranes and enzymes. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
Comparación Con Compuestos Similares
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide can be compared with other quaternary pyridinium salts, such as:
1-(6-(Pyridin-2-ylthio)hexyl)pyridinium bromide: Similar structure but with a pyridinylthio group instead of a dimethylpyrimidinylthio group.
1-(6-(Benzylthio)hexyl)pyridinium bromide: Features a benzylthio group, offering different reactivity and applications.
1-(6-(Phenylthio)hexyl)pyridinium bromide: Contains a phenylthio group, which may impart unique properties compared to the dimethylpyrimidinylthio group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90094-32-9 |
|---|---|
Fórmula molecular |
C17H24BrN3S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-(6-pyridin-1-ium-1-ylhexylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C17H24N3S.BrH/c1-15-14-16(2)19-17(18-15)21-13-9-4-3-6-10-20-11-7-5-8-12-20;/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DEKGQHJBZZDAKL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NC(=N1)SCCCCCC[N+]2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


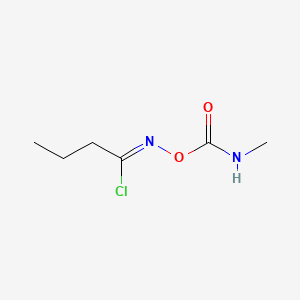
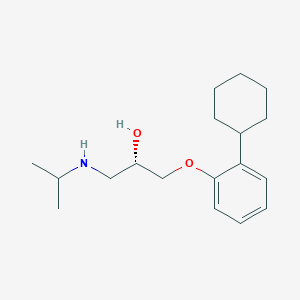


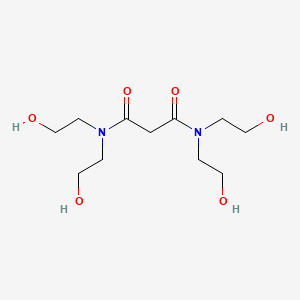
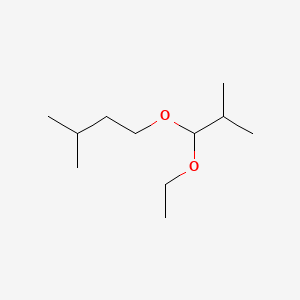
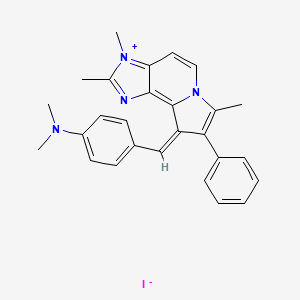
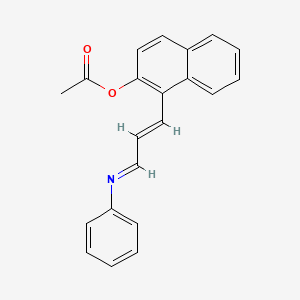
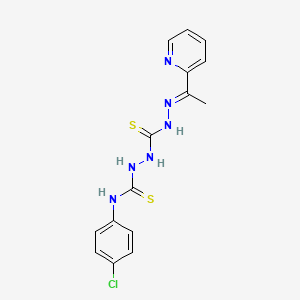
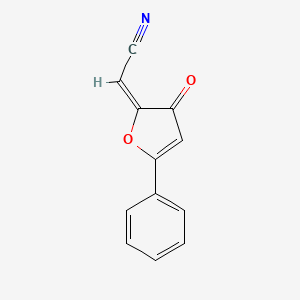

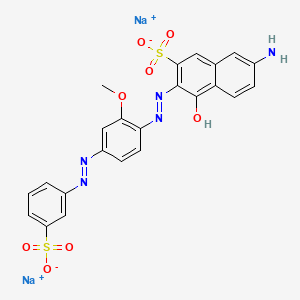
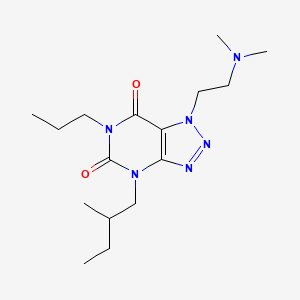
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
